BenchChemオンラインストアへようこそ!

(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

medicinal chemistry ADME prediction building block selection

Designed for fragment-based drug discovery: low XLogP (-0.3) and TPSA (42.5 Ų) ensure solubility & permeability, aligning with Rule-of-3 metrics. Unlike lipophilic analogs (e.g., cyclopentyl derivative: XLogP 0.8), this core improves aqueous solubility of late-stage kinase inhibitors and agrochemical intermediates. The 7-hydroxymethyl group enables ester/ether conjugation or biotin labeling. Achieve batch-to-batch consistency with ≥95% purity from multiple suppliers.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 1824338-88-6
Cat. No. B1482137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
CAS1824338-88-6
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=NN2C=CN(C2=C1CO)C
InChIInChI=1S/C8H11N3O/c1-6-7(5-12)8-10(2)3-4-11(8)9-6/h3-4,12H,5H2,1-2H3
InChIKeyQNMHWNRFJNZCJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS 1824338-88-6): Core Properties and Sourcing Landscape


(1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a heterocyclic building block featuring an imidazo[1,2-b]pyrazole core with methyl groups at positions 1 and 6 and a hydroxymethyl group at position 7. Its molecular formula is C₈H₁₁N₃O, and it has a molecular weight of 165.19 g/mol. This compound is utilized as a synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds and other biologically active molecules [1]. The hydroxymethyl functionality provides a handle for further derivatization via esterification, etherification, or oxidation, while the dimethyl substitution pattern modulates steric and electronic properties. Multiple commercial suppliers, including Life Chemicals and Toronto Research Chemicals (TRC), offer this compound in purity levels of 95% or higher, enabling direct procurement for research and development .

Why (1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Cannot Be Interchanged with Close Analogs Without Data


Within the imidazo[1,2-b]pyrazole series, seemingly minor modifications to the substituent pattern produce large changes in physicochemical properties that are critical for synthetic utility, biological target engagement, and pharmacokinetic behavior. The exact number and position of methyl groups, as well as the nature of the functional group at the 7-position, alter computed descriptors such as lipophilicity (XLogP), topological polar surface area (TPSA), hydrogen-bond donor/acceptor count, and molecular weight—each of which influences solubility, permeability, and reactivity. These differences are not merely theoretical; they directly affect the suitability of a building block for a given synthetic route or phenotypic screen. Consequently, procurement decisions that treat analogs as interchangeable risk introducing uncontrolled variables that confound SAR interpretation and waste synthesis resources. The quantitative evidence below demonstrates precisely how (1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol differs from its closest structural neighbors on measurable, application-relevant parameters [1].

Quantitative Differentiation of (1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Versus Key Analogs


Reduced Lipophilicity Compared to the 1-Cyclopentyl Analog Enhances Aqueous Handling

The target compound exhibits an XLogP of -0.3, indicating moderate hydrophilicity, whereas the 1-cyclopentyl-6-methyl analog (CAS 2097969-96-3) has an XLogP of 0.8, making it significantly more lipophilic. This 1.1 log unit difference corresponds to an approximately 12.6-fold difference in octanol-water partition coefficient, which can substantially affect aqueous solubility, formulation ease, and distribution in biological systems. When a synthetic intermediate with lower lipophilicity is required—for example, to avoid precipitation in aqueous reaction mixtures or to reduce non-specific binding—the target compound provides a measurable advantage over the cyclopentyl-substituted analog [1] .

medicinal chemistry ADME prediction building block selection

Higher Topological Polar Surface Area Than the Methanamine Analog Improves Hydrogen-Bonding Capacity

The target compound has a topological polar surface area (TPSA) of 42.5 Ų, compared to 48.2 Ų for the corresponding methanamine analog (CAS 933734-03-3). While both values are well below the common 90 Ų threshold for blood-brain barrier penetration, the 5.7 Ų difference reflects the replacement of a hydroxyl group with a primary amine, which introduces an additional hydrogen-bond donor and increases polar surface area. For projects where a lower TPSA is preferred to enhance passive membrane permeability, the target compound offers a measurable advantage. Conversely, the methanamine may offer stronger binding through ionic interactions but at the cost of lower permeability [1] [2].

medicinal chemistry BBB penetration solubility

Lower Molecular Weight Than the 1-Cyclopentyl Analog Facilitates Derivatization and Scale-Up

At 165.19 g/mol, the target compound is 54.09 g/mol lighter than the 1-cyclopentyl-6-methyl analog (MW 219.28 g/mol). This 24.7% reduction in molecular weight translates into higher atom economy and lower mass-to-functional-group ratio, which is advantageous in fragment-based lead generation, where maintaining a low molecular weight is essential for ligand efficiency. Additionally, the smaller size may simplify purification and increase synthetic throughput. For medicinal chemists selecting a core scaffold for elaboration, the target compound provides a more fragment-like starting point [1] .

synthetic chemistry scale-up fragment-based drug design

Documented Commercial Availability in High Purity with Transparent Pricing

The target compound is listed at ≥95% purity by multiple established suppliers. For instance, Life Chemicals offers it at $598/g (1 g pack), while Toronto Research Chemicals (TRC) lists it at $865/g. In contrast, the methanamine analog and the 1-cyclopentyl-6-methyl analog are offered by fewer vendors, often with undisclosed pricing or limited stock. This documented purity and price transparency reduce procurement risk and simplify budget planning for large-scale synthesis campaigns. The availability of the compound from multiple independent sources also mitigates supply-chain interruptions [1] .

procurement commercial availability purity control

Recommended Application Scenarios for (1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Based on Verified Differentiation


Fragment-Based Drug Discovery Requiring Low-Molecular-Weight Polar Scaffolds

The target compound's molecular weight (165 Da) and low XLogP (-0.3) align with fragment library design principles. Its TPSA of 42.5 Ų combined with a single hydrogen-bond donor suggests adequate solubility and permeability for primary screening. The hydroxymethyl group can be readily converted to ester or ether linkers, enabling rapid fragment elaboration. In a project where the cyclopentyl analog (MW 219 Da, XLogP 0.8) would exceed fragment-like properties, the target compound maintains lead-like metrics. [1]

Synthesis of Kinase Inhibitor Precursors with Controlled Polarity

Imidazo[1,2-b]pyrazole cores are frequently used in kinase inhibitor design. The target compound provides a balanced polarity profile that can improve aqueous solubility of late-stage intermediates compared to more lipophilic analogs (e.g., 1-cyclopentyl-6-methyl: XLogP 0.8). This is particularly relevant when the final inhibitor requires low logD for oral bioavailability or reduced CYP inhibition. Furthermore, the compound's documented commercial purity (≥95%) ensures batch-to-batch consistency in SAR expansion. [1]

Chemical Biology Tool Compound Generation via Hydroxymethyl Derivatization

The hydroxymethyl group at the 7-position serves as a versatile anchor point for attaching biotin, fluorophores, or photoaffinity labels. The target compound's lower TPSA compared to the methanamine analog (42.5 vs. 48.2 Ų) may confer better cell permeability for the resulting probe. With transparent pricing and multiple supplier options, larger-scale bioconjugation campaigns become financially predictable. [1] [2]

Agrochemical Intermediate Requiring Low Lipophilicity for Environmental Fate

In agrochemical research, lower logP values are often desired to reduce soil binding and bioaccumulation. The target compound's XLogP of -0.3 makes it a more suitable intermediate than the cyclopentyl analog (XLogP 0.8) for designing polar herbicides or fungicides. Moreover, its commercial availability at bulk quantities (up to 10 g from Life Chemicals) supports early-stage field trials or large-scale synthesis optimization. [1]

Quote Request

Request a Quote for (1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.